molecular formula C10H14N2O2S B11880708 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole

5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole

Cat. No.: B11880708
M. Wt: 226.30 g/mol
InChI Key: QYXDOKDBQSQORZ-UHFFFAOYSA-N
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Description

5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole is a heterocyclic compound with the molecular formula C10H14N2O2S. It is characterized by a fused ring system containing both pyrrole and thiazole moieties. The compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with an α,β-unsaturated carbonyl compound, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Boc-4,6-dihydropyrrolo[3,4-b]thiazole
  • 5-Boc-4,6-dihydropyrrolo[3,4-c]thiazole
  • 5-Boc-4,6-dihydropyrrolo[3,4-e]thiazole

Uniqueness

5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

tert-butyl 4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-4-7-8(5-12)15-6-11-7/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXDOKDBQSQORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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